molecular formula C11H10BNO2 B1444835 [3-(Pyridin-4-yl)phenyl]boronic acid CAS No. 337536-25-1

[3-(Pyridin-4-yl)phenyl]boronic acid

Cat. No.: B1444835
CAS No.: 337536-25-1
M. Wt: 199.02 g/mol
InChI Key: MNLSLPDPQOGLHD-UHFFFAOYSA-N
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Description

“[3-(Pyridin-4-yl)phenyl]boronic acid” is a type of boronic acid derivative . It has a CAS Number of 337536-25-1 and a molecular weight of 199.02 . The IUPAC name for this compound is 3-(4-pyridinyl)phenylboronic acid . It is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Physical and Chemical Properties Analysis

“this compound” is a solid substance .

Scientific Research Applications

Synthesis and Photoluminescence:

  • [3-(Pyridin-4-yl)phenyl]boronic acid has been utilized in the synthesis of phosphorescent ligands by Suzuki coupling reactions. For instance, it was coupled with carbazole substituted by a 4-fluorophenyl group, resulting in ligands exhibiting significant photoluminescent properties, as evidenced by red-shifted absorbance and enhanced emission intensity due to the effect of the carbazolyl group (Gao Xi-cun, 2010).

Electrochemical Applications:

  • Boron-based compounds, including those related to this compound, have shown effectiveness in dissociating salts like CsF in organic liquid electrolyte-based fluoride shuttle batteries, improving fluoride ion conductivity and solubility, and enhancing battery performance (A. C. Kucuk & T. Abe, 2020).

Optical Modulation and Sensing:

  • Phenyl boronic acids, including derivatives of this compound, are significant in creating fluorescent sensors due to their ability to bind with saccharides and recognition capabilities. They have been used in conjugation with polymers for aqueous dispersion of single-walled carbon nanotubes, demonstrating optical modulation and sensing properties (B. Mu et al., 2012).

Lewis Acidity Modulation:

  • Compounds with this compound structural motifs have been studied for their ability to photoswitch the Lewis acidity of boron compounds. This ability to switch Lewis acidity by photoirradiation opens pathways for the creation of responsive materials and sensors (N. Kano et al., 2005).

Polymer Science:

  • This compound derivatives have been embedded into polythiophene backbones, resulting in organoborane polymeric Lewis acids with luminescent properties. These materials can sense Lewis basic substrates due to their Lewis acidic boron groups, demonstrating potential in sensory applications (Anand Sundararaman et al., 2005).

Boronic Acid Complexes for Carbohydrate Sensing:

  • Luminescent iridium(III)-boronic acid complexes, related to this compound, have been developed as sensors for carbohydrates like glucose and fructose. These complexes exhibit potential in detecting saccharides based on their boronic acid cyclic ester formation capabilities (Tahmineh Hashemzadeh et al., 2020).

Safety and Hazards

“[3-(Pyridin-4-yl)phenyl]boronic acid” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of [3-(Pyridin-4-yl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It is known that the compound is relatively stable , and it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is typically used under mild conditions, and its reactivity can be influenced by the presence of other reagents in the reaction mixture . Additionally, the compound’s stability can be affected by exposure to air, hence it is typically stored under an inert gas .

Properties

IUPAC Name

(3-pyridin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLSLPDPQOGLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-25-1
Record name [3-(pyridin-4-yl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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